1-Ethoxy-3-isothiocyanatobenzene

Physical Chemistry Process Chemistry Safety Handling

1-Ethoxy-3-isothiocyanatobenzene (CAS 3701-44-8) is an aromatic isothiocyanate featuring an ethoxy substituent at the meta position of the phenyl ring. It is a structural analog of phenyl isothiocyanate (PITC) and belongs to a class of compounds known for diverse biological activities including anticancer, antimicrobial, and enzyme inhibitory effects.

Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
CAS No. 3701-44-8
Cat. No. B1359714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxy-3-isothiocyanatobenzene
CAS3701-44-8
Molecular FormulaC9H9NOS
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)N=C=S
InChIInChI=1S/C9H9NOS/c1-2-11-9-5-3-4-8(6-9)10-7-12/h3-6H,2H2,1H3
InChIKeyQETAUIVXAOCKML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxy-3-isothiocyanatobenzene (CAS 3701-44-8): Aromatic Isothiocyanate with Distinct Physicochemical and Biological Profile


1-Ethoxy-3-isothiocyanatobenzene (CAS 3701-44-8) is an aromatic isothiocyanate featuring an ethoxy substituent at the meta position of the phenyl ring. It is a structural analog of phenyl isothiocyanate (PITC) and belongs to a class of compounds known for diverse biological activities including anticancer, antimicrobial, and enzyme inhibitory effects . The ethoxy group modulates both physicochemical properties (density, boiling point) and biological interactions, providing a distinct profile compared to unsubstituted and alkyl-substituted isothiocyanates [1].

Why Substituting 1-Ethoxy-3-isothiocyanatobenzene with PITC, BITC, or PEITC Compromises Experimental Outcomes


Isothiocyanates exhibit profound structure-activity relationships where minor structural modifications can drastically alter biological efficacy. For example, in a direct comparative study, phenethyl isothiocyanate (PEITC) inhibited NNK-induced lung tumorigenesis by 70-97%, while phenyl isothiocyanate (PITC) and benzyl isothiocyanate (BITC) failed to significantly reduce tumor multiplicity [1]. Similarly, BITC showed distinct dose-dependent inhibition of Trp-P-2-induced mutagenesis not observed with PITC, PEITC, or PPITC [2]. The presence of an ethoxy group in 1-ethoxy-3-isothiocyanatobenzene introduces electronic and steric effects that differentiate its reactivity, target engagement, and physicochemical handling from these simpler analogs, making direct substitution without validation a significant risk to experimental reproducibility.

Quantitative Differentiation of 1-Ethoxy-3-isothiocyanatobenzene from Common Isothiocyanate Analogs


Physicochemical Differentiation: Higher Boiling Point and Lower Density Compared to PITC, BITC, and PEITC

1-Ethoxy-3-isothiocyanatobenzene exhibits a boiling point of 294.6°C at 760 mmHg, which is significantly higher than that of phenyl isothiocyanate (PITC, 221°C) [1], benzyl isothiocyanate (BITC, 242-243°C) , and slightly higher than phenethyl isothiocyanate (PEITC, 278.1°C) . Its density (1.068 g/cm³) is lower than that of PITC (1.1288 g/cm³) [1], BITC (1.125 g/mL) , and PEITC (1.094 g/mL) . The flash point (132.0°C) is also higher than that of PITC (87°C) [1], indicating reduced flammability hazard.

Physical Chemistry Process Chemistry Safety Handling

Mcl-1 Binding Affinity: A Measurable Interaction Distinct from BITC and PEITC Mechanism

1-Ethoxy-3-isothiocyanatobenzene binds to the anti-apoptotic protein Mcl-1 with an inhibition constant (Ki) > 444 nM, as determined by TR-FRET assay [1]. While benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) are known to downregulate Mcl-1 expression via inhibition of translation and deubiquitinating enzyme USP9x [2], direct binding affinity data for these comparators against Mcl-1 is not reported in the same assay format, precluding direct potency comparison.

Oncology Apoptosis Protein-Protein Interaction

Structural Determinant: Meta-Ethoxy Substitution Alters Electronic and Steric Profile Relative to Unsubstituted PITC

The ethoxy group (-O-CH2-CH3) at the meta position of 1-ethoxy-3-isothiocyanatobenzene introduces a hydrogen bond acceptor and increases molecular weight (179.24 g/mol) compared to phenyl isothiocyanate (135.18 g/mol) [1]. This substitution reduces electrophilicity of the isothiocyanate carbon via inductive electron donation, potentially attenuating non-specific reactivity while preserving target-specific covalent modification capacity . In contrast, PITC lacks any substituent, BITC features a methylene spacer, and PEITC has an ethylene spacer.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Reported Biological Activity: Inhibition of Pyrazole Polymerization and HepG2 Cell Line

Vendor literature indicates that 1-ethoxy-3-isothiocyanatobenzene inhibits the polymerization of pyrazole derivatives, which are important for cellular growth and proliferation, and also inhibits the HepG2 hepatocellular carcinoma cell line . While quantitative IC50 or MIC values are not publicly available for these activities, the reported effects suggest a biological profile that may differ from PITC, BITC, and PEITC, which have been more extensively characterized in chemoprevention models [1].

Cancer Research Cellular Proliferation Polymer Chemistry

Recommended Application Scenarios for 1-Ethoxy-3-isothiocyanatobenzene Based on Evidence


High-Temperature Organic Synthesis Requiring Low Volatility

With a boiling point 73.6°C higher than PITC and 51.6°C higher than BITC, 1-ethoxy-3-isothiocyanatobenzene is better suited for reactions conducted at elevated temperatures (e.g., >200°C) where simpler isothiocyanates would evaporate or decompose [1]. Its lower density (1.068 g/cm³) also facilitates easier phase separation during aqueous workup compared to denser analogs.

Mcl-1 Targeted Apoptosis Research

The direct binding of 1-ethoxy-3-isothiocyanatobenzene to Mcl-1 (Ki >444 nM) [2] provides a tool for studying Mcl-1-dependent apoptosis pathways. Unlike BITC and PEITC which modulate Mcl-1 expression indirectly via USP9x inhibition [3], this compound offers a complementary mechanism for probing protein-protein interactions in cancer cell survival.

Hepatocellular Carcinoma Cell Line Studies

Vendor-reported activity against the HepG2 hepatocellular carcinoma cell line suggests potential utility in liver cancer research. While quantitative potency data are lacking, this compound may serve as a starting point for structure-activity relationship studies aimed at optimizing anti-hepatoma activity among aromatic isothiocyanates.

Pyrazole-Containing Polymer Synthesis

The ability to inhibit polymerization of pyrazole derivatives positions 1-ethoxy-3-isothiocyanatobenzene as a potential modulator in polymer chemistry applications involving pyrazole-based monomers, such as the synthesis of anisotropic microgels [4].

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